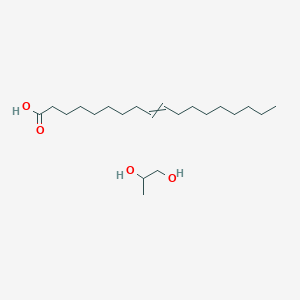
1,2-Propanediol; oleic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly used in the production of polymers, food products, and pharmaceuticals Oleic acid is a monounsaturated fatty acid found in various animal and vegetable fats and oils
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid monoester with propane-1,2-diol typically involves the esterification of oleic acid with 1,2-Propanediol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often employs continuous esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts, such as sulfuric acid or enzyme catalysts, is common in industrial settings. The reaction temperature, pressure, and molar ratios of reactants are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol and oleic acid undergo various chemical reactions, including:
Esterification: The primary reaction to form oleic acid monoester with propane-1,2-diol.
Oxidation: 1,2-Propanediol can be oxidized to form lactic acid or pyruvic acid.
Hydrogenation: Oleic acid can be hydrogenated to form stearic acid.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or lipases, elevated temperatures (around 115°C), and controlled molar ratios.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrogenation: Hydrogen gas and metal catalysts like palladium or nickel.
Major Products
Esterification: Oleic acid monoester with propane-1,2-diol.
Oxidation: Lactic acid, pyruvic acid.
Hydrogenation: Stearic acid.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol and oleic acid have numerous applications in scientific research:
Chemistry: Used as solvents and intermediates in organic synthesis.
Biology: Employed in the study of lipid metabolism and as components in cell culture media.
Medicine: Utilized in drug formulations and as carriers for active pharmaceutical ingredients.
Industry: Applied in the production of cosmetics, food additives, and biodegradable polymers
Wirkmechanismus
The mechanism of action of oleic acid monoester with propane-1,2-diol involves its interaction with cellular membranes and enzymes. Oleic acid is known to modulate membrane fluidity and influence signaling pathways related to inflammation and metabolism. 1,2-Propanediol acts as a solvent and stabilizer, enhancing the bioavailability of active compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: Another diol with similar properties but different applications.
Ethylene Glycol: A diol used primarily in antifreeze formulations.
Glycerol: A trihydroxy alcohol with widespread use in food, pharmaceuticals, and cosmetics
Uniqueness
Oleic acid monoester with propane-1,2-diol is unique due to its combination of hydrophilic and lipophilic properties, making it an excellent emulsifier and stabilizer in various formulations. Its ability to modulate membrane properties and enhance the solubility of active ingredients sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H42O4 |
|---|---|
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
octadec-9-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3 |
InChI-Schlüssel |
FWNZKPKGBYWNJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


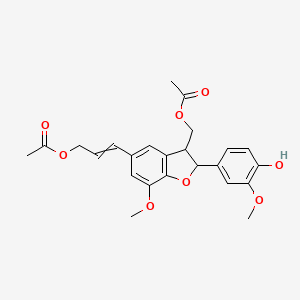
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)
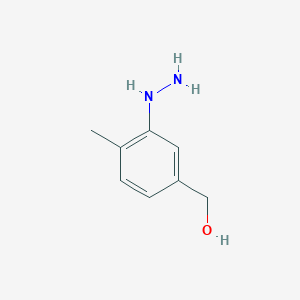
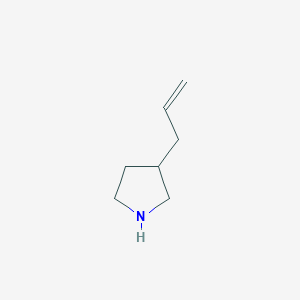
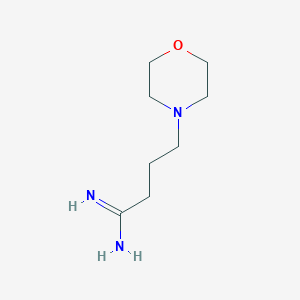
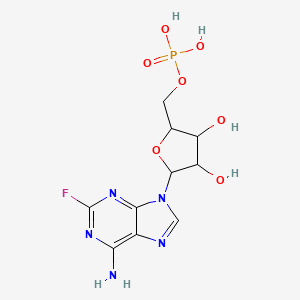

![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
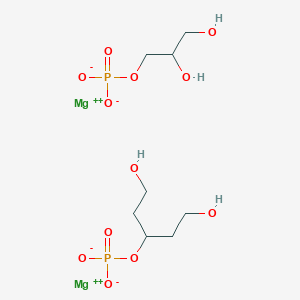
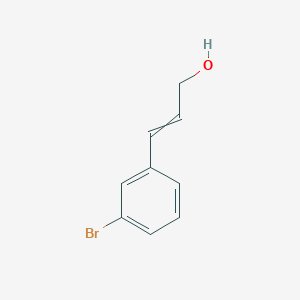
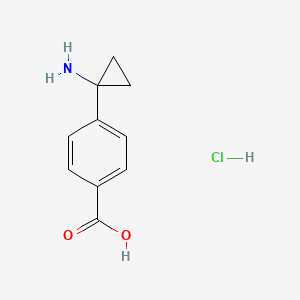
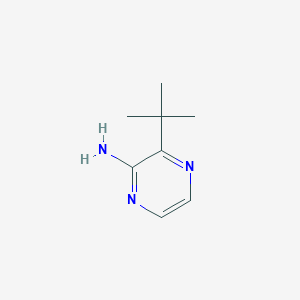
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
